molecular formula C14H19NO2 B11873202 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11873202
M. Wt: 233.31 g/mol
InChI Key: UVWCFVIWXDTBFC-UHFFFAOYSA-N
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Description

1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydroquinoline core with an isobutyl group at the 1-position and a carboxylic acid group at the 4-position, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkali medium. This method is stereoselective, yielding individual cis isomers .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions typically yield tetrahydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

    Reduction: Raney nickel is commonly used as a catalyst in reduction reactions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors, leading to its observed biological activities .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A closely related compound with a similar core structure but lacking the isobutyl and carboxylic acid groups.

    2-Alkylquinoline-4-carboxylic acids: Precursors in the synthesis of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

    N-Benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory properties.

Uniqueness: this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isobutyl group enhances its lipophilicity, while the carboxylic acid group increases its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-10(2)9-15-8-7-12(14(16)17)11-5-3-4-6-13(11)15/h3-6,10,12H,7-9H2,1-2H3,(H,16,17)

InChI Key

UVWCFVIWXDTBFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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